![molecular formula C15H18F3N3O2 B2713652 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1197512-43-8](/img/structure/B2713652.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a synthetic organic compound that features a cyano group, a trifluoromethoxyphenyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the trifluoromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the aminoacetamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(methoxy)phenyl]amino}acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(trifluoromethoxy)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-10(2)14(3,9-19)21-13(22)8-20-11-4-6-12(7-5-11)23-15(16,17)18/h4-7,10,20H,8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXBURTPJKBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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